

Is ML337 commercially available for research?

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Compound of Interest		
Compound Name:	ML337	
Cat. No.:	B15616100	Get Quote

ML337: A Technical Guide for Researchers

Commercial Availability: **ML337** is commercially available for research purposes and can be purchased from various chemical suppliers. It is intended for laboratory research use only and not for human or veterinary application.[1][2][3][4]

Overview

ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][5][6][7] Its high selectivity for mGlu3 over other mGlu receptor subtypes, particularly the closely related mGlu2, makes it a valuable pharmacological tool for investigating the specific roles of mGlu3 in physiological and pathological processes.[4][8] This document provides a comprehensive overview of ML337's pharmacological properties, experimental protocols, and relevant data for researchers in drug discovery and development.

Physicochemical Properties



Property	Value	Reference
IUPAC Name	(R)-(2-fluoro-4-[(-4-methoxyphenyl)ethynyl]phenyl) (3-hydroxypiperidin-1-yl)methanone	[8]
CAS Number	1443118-44-2	[1][4][5][8]
Molecular Formula	C21H20FNO3	[4][5][8]
Molecular Weight	353.39 g/mol	[4][5][8]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[5]
Purity	≥98%	[5]

Pharmacological Data In Vitro Activity

ML337 acts as a negative allosteric modulator of mGlu3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Parameter	Value	Species/Cell Line	Reference
mGlu3 IC50	593 nM	Not specified	[1][3][4][5][7]
mGlu3 IC50	450 nM	Not specified	[8]
Selectivity	No activity at mGlu1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 μM.	Not specified	[1][3][5][8]

In Vivo Data

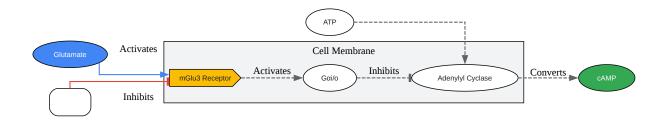
ML337 has demonstrated good brain penetration, a critical characteristic for a CNS-active compound.



Parameter	Value	Species	Reference
Brain to Plasma Ratio (B:P)	0.92	Mouse	[4][7]
Brain to Plasma Ratio (B:P)	0.3	Rat	[4][7]

Signaling Pathway

ML337, as a negative allosteric modulator of mGlu3, inhibits the canonical signaling pathway of this G-protein coupled receptor. Upon activation by glutamate, mGlu3 typically couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to an allosteric site, **ML337** prevents this conformational change and attenuates the downstream signaling cascade.



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Caption: ML337 inhibits mGlu3 signaling.

Experimental Protocols

The following are generalized protocols based on standard assays used for characterizing compounds like **ML337**. For specific details, it is highly recommended to consult the primary literature, such as Wenthur et al., 2013.[7]



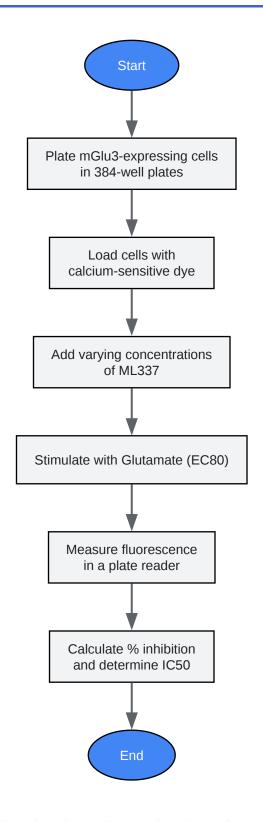
In Vitro mGlu3 Potency Assay (Calcium Flux)

This assay measures the ability of **ML337** to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu3 receptor.

- Cell Culture: Plate cells stably expressing the human mGlu3 receptor and a G-protein chimeric construct (e.g., Gαqi5) into 384-well black-walled, clear-bottom plates and culture overnight.
- Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 1 hour at 37°C.
- Compound Addition: Add varying concentrations of ML337 to the wells and incubate for a specified period.
- Agonist Stimulation: Add a fixed concentration of glutamate (typically the EC80 concentration) to stimulate the receptor.
- Signal Detection: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of ML337 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram





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Caption: In vitro potency assay workflow.

Synthesis



The synthesis of **ML337** involves a multi-step process. A key step is the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection and amide bond formation. For a detailed synthetic route and characterization data, refer to the supplementary information of the primary publication by Wenthur et al. (2013).[7]

Conclusion

ML337 is a well-characterized and commercially available selective mGlu3 negative allosteric modulator. Its favorable pharmacological profile and CNS penetration make it an invaluable tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor. Researchers utilizing **ML337** should carefully consider the experimental conditions and consult the primary literature for detailed protocols to ensure robust and reproducible results.

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